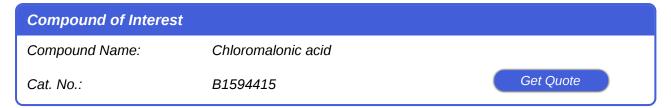


An In-depth Technical Guide to Chloromalonic Acid: Identification, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **chloromalonic acid**, a halogenated dicarboxylic acid of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and outlines a potential synthetic pathway. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identification and Properties

Chloromalonic acid, also known by its IUPAC name 2-chloropropanedioic acid, is a derivative of malonic acid. Its unique structure, featuring a chlorine atom on the alpha-carbon, imparts distinct chemical properties relevant to its use as a building block in organic synthesis.

Identifiers

A comprehensive list of identifiers for **chloromalonic acid** is provided in the table below, facilitating its unambiguous identification in chemical databases and regulatory documents.



| Identifier | Value | |
|------------------|--|--|
| CAS Number | 600-33-9[1] | |
| IUPAC Name | 2-chloropropanedioic acid[1] | |
| Synonyms | Chloropropanedioic acid, 2-Chloromalonic acid[1] | |
| Chemical Formula | C ₃ H ₃ ClO ₄ [1] | |
| Molecular Weight | 138.50 g/mol [1] | |
| Canonical SMILES | C(C(=O)O)(C(=O)O)Cl[1] | |
| InChI Key | AFXWHCJMTLWFKF-UHFFFAOYSA-N[1] | |

Physicochemical Properties

The known physical and chemical properties of **chloromalonic acid** are summarized in the following table. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | |
|---------------|---|--|
| Appearance | White crystalline solid (presumed based on malonic acid) | |
| Boiling Point | 361.1 °C at 760 mmHg | |
| Flash Point | 172.2 °C | |
| Density | 1.751 g/cm ³ | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |

Synthesis of Chloromalonic Acid

While a specific, detailed experimental protocol for the direct synthesis of **chloromalonic acid** is not readily available in the public domain, a plausible and commonly utilized approach



involves the chlorination of a malonic acid derivative, such as a dialkyl malonate, followed by hydrolysis. The following sections outline a potential experimental workflow for this transformation.

Logical Workflow for Synthesis

The synthesis of **chloromalonic acid** can be logically approached in a two-step process: the chlorination of a dialkyl malonate and the subsequent hydrolysis of the resulting chlorinated ester to the desired dicarboxylic acid.

Start with Diethyl Malonate

Step 1

Chlorination with Sulfuryl Chloride

Step 2

Acid or Base-catalyzed Hydrolysis

Purification and Isolation

Chloromalonic Acid

Logical Workflow for Chloromalonic Acid Synthesis

Click to download full resolution via product page



Caption: A logical workflow for the synthesis of **chloromalonic acid**.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of **chloromalonic acid**, based on established chemical transformations of similar compounds.

Step 1: Synthesis of Diethyl 2-Chloromalonate

This procedure is adapted from a known method for the chlorination of dimethyl malonate using sulfuryl chloride.

- Materials:
 - Diethyl malonate
 - Sulfuryl chloride (SO₂Cl₂)
 - Dichloromethane (CH₂Cl₂) (optional, as a solvent)
- Procedure:
 - In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with diethyl malonate.
 - If using a solvent, add dichloromethane.
 - Cool the reaction mixture in an ice bath.
 - Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 25 °C.
 - After the addition is complete, gradually warm the reaction mixture to 40-45 °C and maintain this temperature for several hours.
 - Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.
 - Cool the reaction mixture to room temperature.



 If a solvent was used, remove it under reduced pressure. The crude diethyl 2chloromalonate can then be purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl 2-Chloromalonate to Chloromalonic Acid

This is a standard procedure for the hydrolysis of esters to carboxylic acids.

Materials:

- Diethyl 2-chloromalonate
- Hydrochloric acid (concentrated) or Sodium hydroxide solution
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Procedure (Acid-catalyzed):
 - In a round-bottom flask, combine diethyl 2-chloromalonate with an excess of concentrated hydrochloric acid.
 - Heat the mixture under reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
 - Cool the reaction mixture to room temperature.
 - Extract the aqueous solution multiple times with diethyl ether.
 - Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Evaporate the solvent under reduced pressure to yield crude chloromalonic acid.
 - The crude product can be purified by recrystallization from a suitable solvent system.



Spectroscopic and Analytical Data

Detailed spectroscopic data for **chloromalonic acid** is not widely available. However, based on its structure, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: A single peak corresponding to the methine proton (CH) is expected. Due to the
 electronegativity of the adjacent chlorine and two carboxyl groups, this peak would likely
 appear downfield.
- ¹³C NMR: Three distinct signals are anticipated: one for the methine carbon, one for the carboxyl carbons, and one for the alpha-carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **chloromalonic acid** is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid groups (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl groups (a strong band around 1700-1725 cm⁻¹), and the C-Cl stretch.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of dicarboxylic acids, including the loss of water, carbon dioxide, and the carboxyl group.

Safety and Handling

Chloromalonic acid is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be performed in a well-ventilated fume hood.

Hazard Identification and Precautionary Statements

The following GHS hazard information is for malonic acid and should be considered as a minimum precaution for **chloromalonic acid** until specific data is available.



| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|--------------------------------------|-----------|-------------|-------------------------------------|
| Serious eye damage/eye irritation | ☑alt text | Danger | H318: Causes serious eye damage.[2] |
| Acute toxicity (oral) | ☑alt text | Warning | H302: Harmful if swallowed. |
| Skin irritation | ☑alt text | Warning | H315: Causes skin irritation. |

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/ eye protection/ face protection.[2]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- P310: Immediately call a POISON CENTER or doctor/physician.

Biochemical and Toxicological Information

Specific information regarding the biochemical pathways and detailed toxicological profile of **chloromalonic acid** is limited in publicly accessible literature. It is reasonable to assume that its reactivity and potential toxicity would be influenced by the presence of the chlorine atom, potentially making it more reactive or toxic than malonic acid. Malonic acid itself is known as a competitive inhibitor of the enzyme succinate dehydrogenase in the citric acid cycle. Further research is required to determine if **chloromalonic acid** exhibits similar or other biological activities.



Conclusion

Chloromalonic acid is a valuable chemical intermediate with potential applications in organic synthesis and pharmaceutical development. This guide has provided a detailed overview of its identification, properties, and a plausible synthetic route. While specific experimental and toxicological data are not extensively available, the information presented here, based on analogous compounds and established chemical principles, serves as a foundational resource for researchers working with this compound. As with any chemical, proper safety precautions are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chloromalonic Acid: Identification, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594415#chloromalonic-acid-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com